

Comparative Efficacy of BMS-986104 Hydrochloride and Fingolimod in Preclinical Models

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Compound of Interest

Compound Name: BMS-986104 hydrochloride

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A Guide for Researchers in Autoimmune Disease Drug Discovery

This guide provides a detailed comparison of the preclinical efficacy of **BMS-986104 hydrochloride** and fingolimod, two modulators of the sphingosine-1-phosphate receptor 1 (S1P1). BMS-986104 is a next-generation, selective S1P1 partial agonist designed for an improved safety profile, while fingolimod is the first-in-class S1P receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

BMS-986104 hydrochloride demonstrates comparable in vivo efficacy to fingolimod in a preclinical model of inflammatory bowel disease.^{[1][2][3]} In vitro studies reveal that the active phosphate metabolite of BMS-986104 (BMS-986104-P) is a potent S1P1 agonist, exhibiting partial agonism in GTPγS binding and receptor internalization assays compared to the full agonism of fingolimod's active metabolite (fingolimod-P).^[1] This "ligand-biased signaling" of BMS-986104 may contribute to its differentiated safety profile, particularly concerning cardiovascular effects.^{[1][2][3]}

Data Presentation

In Vitro S1P1 Receptor Activity

The following table summarizes the in vitro pharmacological profiles of the active phosphate metabolites of BMS-986104 and fingolimod at the human S1P1 receptor.

Parameter	BMS-986104-P	Fingolimod-P	Reference
GTPyS Binding (EC50, nM)	0.03	0.02	[1]
GTPyS Binding (% Max Activation)	70% (Partial Agonist)	100% (Full Agonist)	[1]
Receptor Internalization (EC50, nM)	0.12	0.05	[1]
Receptor Internalization (% Max)	80% (Partial Agonist)	100% (Full Agonist)	[1]

In Vivo Efficacy in a T-Cell Transfer Model of Colitis

The efficacy of BMS-986104 and fingolimod was compared in a CD4+CD45RBhigh T-cell transfer model of colitis in mice, a well-established model of inflammatory bowel disease.

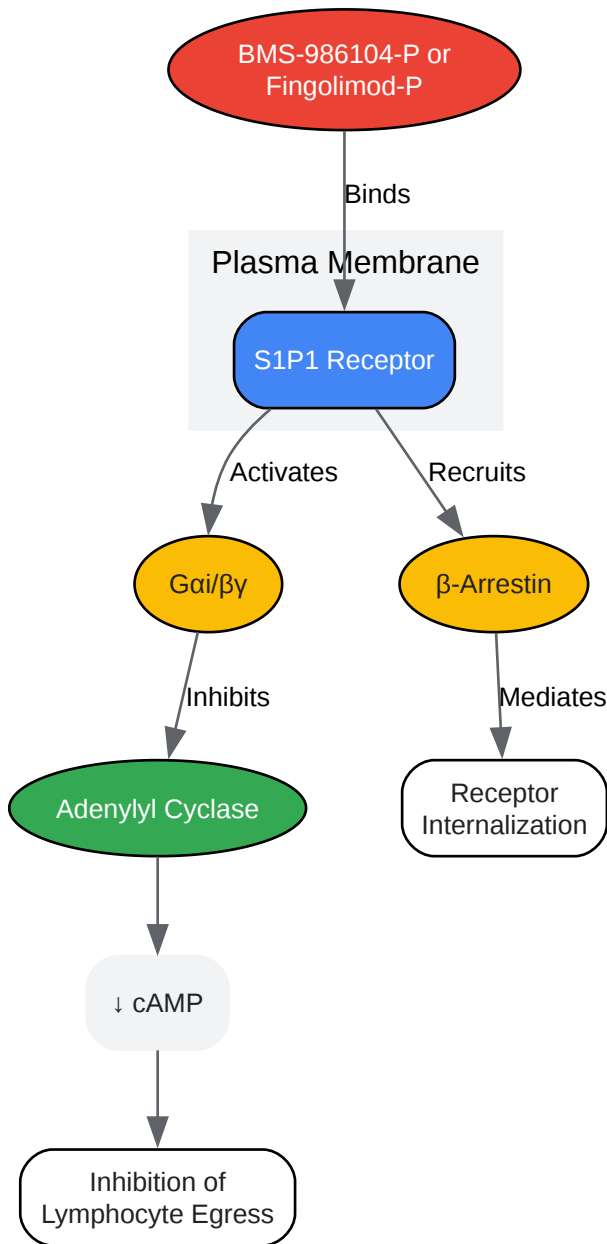
Efficacy Endpoint	Vehicle	BMS-986104 (1 mg/kg)	Fingolimod (1 mg/kg)	Reference
Body Weight Change (%)	-15%	+5%	+5%	[2]
Colon Weight/Length Ratio (mg/cm)	~100	~60	~60	[2]
Histological Score	Severe Inflammation	Mild Inflammation	Mild Inflammation	[1][2]

Signaling Pathway and Experimental Workflows

S1P1 Receptor Signaling Pathway

BMS-986104 and fingolimod both target the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon activation, the receptor couples to intracellular G proteins (primarily G α i), leading to the inhibition of adenylyl cyclase and subsequent downstream signaling events that regulate lymphocyte trafficking. Receptor activation also triggers β -arrestin recruitment, leading to receptor internalization and desensitization. The biased agonism of BMS-986104 suggests a differential engagement of these downstream pathways compared to fingolimod.

S1P1 Receptor Signaling Pathway

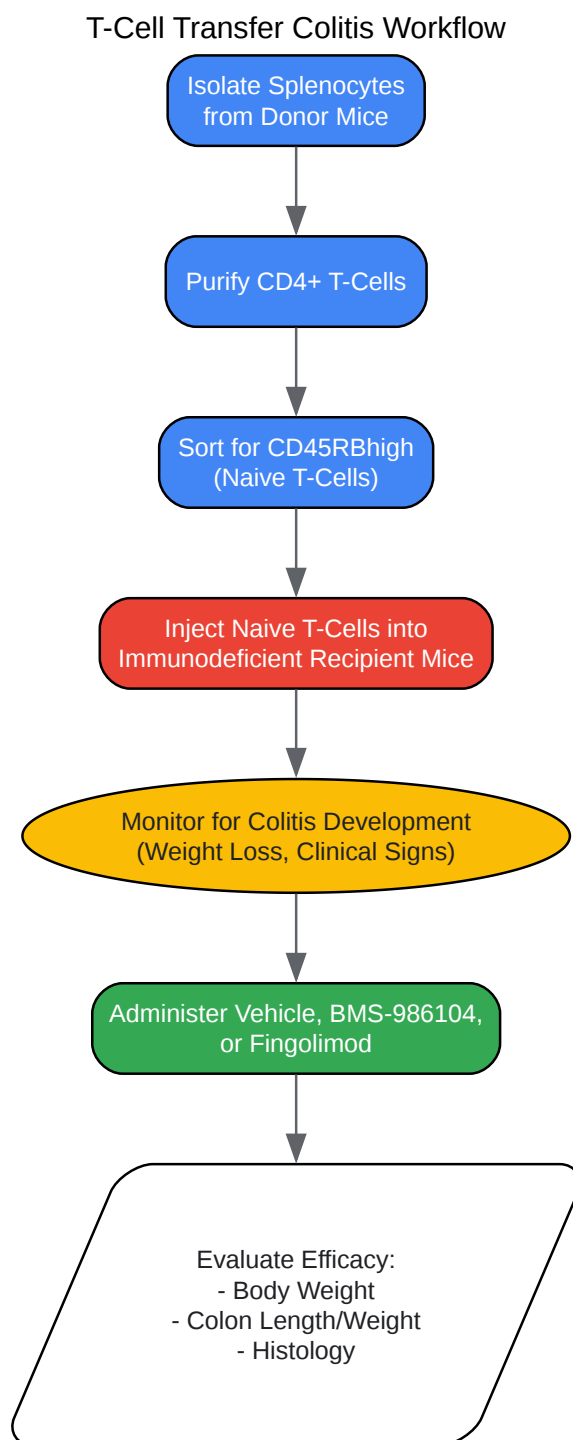


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S1P1 Receptor Signaling Pathway

Experimental Workflow: T-Cell Transfer Model of Colitis

This workflow outlines the key steps in the preclinical colitis model used to assess the in vivo efficacy of BMS-986104 and fingolimod.

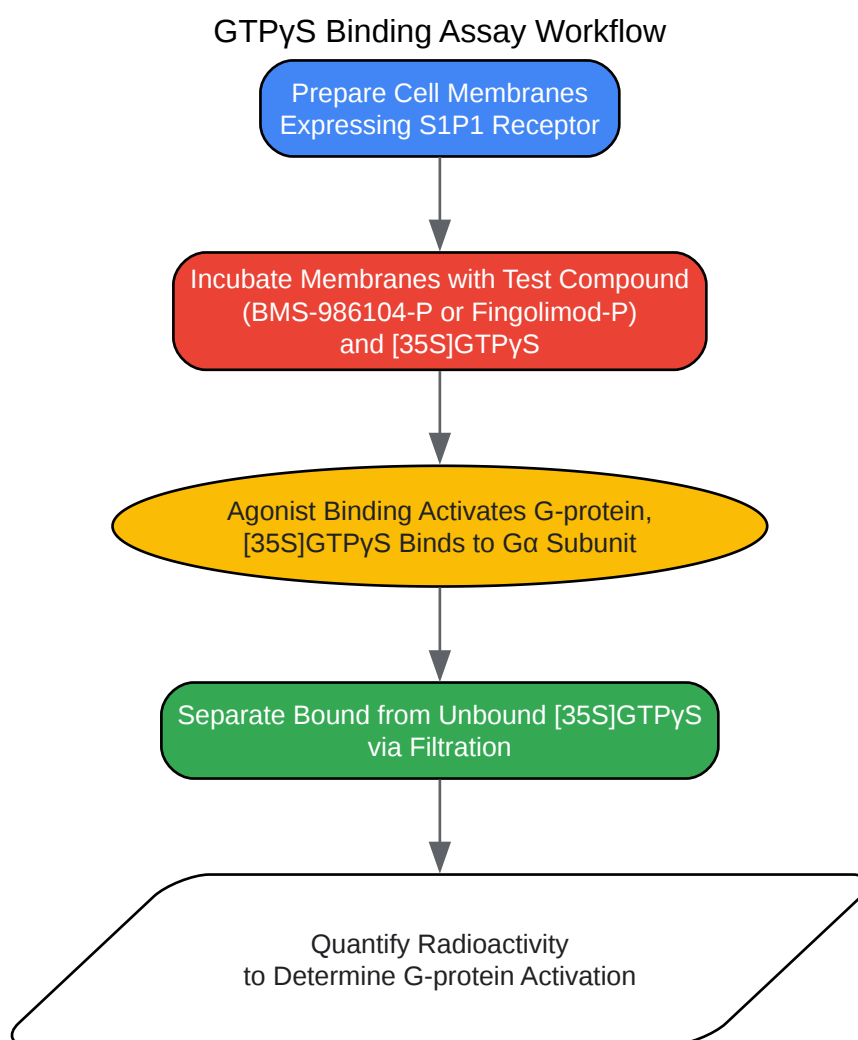


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T-Cell Transfer Colitis Workflow

Experimental Workflow: GTPyS Binding Assay

This workflow illustrates the procedure for the GTPyS binding assay, a functional assay to measure G-protein activation upon receptor agonism.



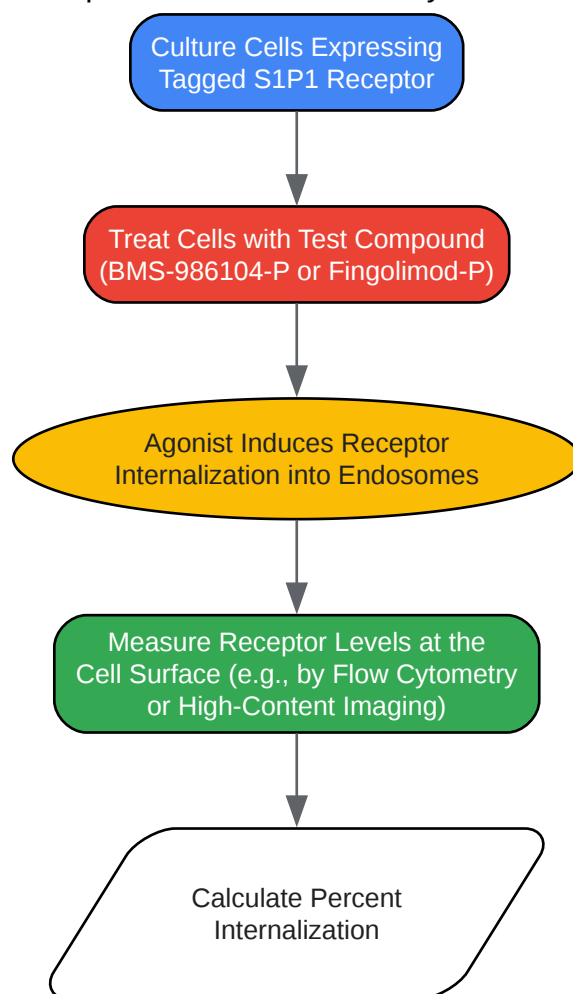
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GTPyS Binding Assay Workflow

Experimental Workflow: Receptor Internalization Assay

This workflow depicts the general steps of a receptor internalization assay, used to quantify the agonist-induced endocytosis of the S1P1 receptor.

Receptor Internalization Assay Workflow



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Receptor Internalization Assay Workflow

Experimental Protocols

T-Cell Transfer Model of Colitis

This protocol is a synthesized representation of standard methods.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **T-Cell Isolation:** Spleens are harvested from wild-type donor mice (e.g., C57BL/6). A single-cell suspension of splenocytes is prepared. CD4⁺ T-cells are enriched from the splenocyte population using magnetic-activated cell sorting (MACS) or flow cytometry.
- **Naive T-Cell Sorting:** The enriched CD4⁺ T-cell population is stained with fluorescently labeled antibodies against CD4 and CD45RB. Naive T-cells (CD4⁺CD45RB^{high}) are isolated by fluorescence-activated cell sorting (FACS).
- **Cell Transfer:** A suspension of 4×10^5 to 5×10^5 purified CD4⁺CD45RB^{high} T-cells in sterile phosphate-buffered saline (PBS) is injected intraperitoneally into immunodeficient recipient mice (e.g., RAG1^{-/-} or SCID).
- **Disease Monitoring and Treatment:** Mice are monitored weekly for signs of colitis, including weight loss, hunched posture, and diarrhea. Treatment with BMS-986104, fingolimod, or vehicle is typically initiated 3-4 weeks after cell transfer and administered daily via oral gavage.
- **Efficacy Evaluation:** After a defined treatment period (e.g., 4-5 weeks), mice are euthanized. Efficacy is assessed by measuring body weight change, colon weight-to-length ratio, and by histological scoring of colonic inflammation.

[³⁵S]GTPγS Binding Assay

This protocol is a generalized procedure based on common practices.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Membrane Preparation:** Cell membranes are prepared from a cell line overexpressing the human S1P1 receptor.
- **Assay Buffer:** A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 μM GDP.
- **Reaction Mixture:** In a 96-well plate, cell membranes (5-10 μg protein/well) are incubated with increasing concentrations of the test compound (BMS-986104-P or fingolimod-P) in the assay buffer.

- **Initiation of Reaction:** The binding reaction is initiated by the addition of [35S]GTPyS to a final concentration of 0.1-0.5 nM.
- **Incubation:** The plate is incubated at 30°C for 30-60 minutes with gentle agitation.
- **Termination and Filtration:** The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free [35S]GTPyS. The filters are washed with ice-cold buffer.
- **Quantification:** The radioactivity retained on the filters is measured by liquid scintillation counting. Data are analyzed using non-linear regression to determine EC50 and Emax values.

S1P1 Receptor Internalization Assay

This protocol outlines a common method for assessing receptor internalization using flow cytometry.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Cell Culture:** A cell line stably expressing an epitope-tagged (e.g., HA or FLAG) human S1P1 receptor is cultured to ~80% confluency in 12-well plates.
- **Cell Labeling:** The cells are incubated with a primary antibody conjugated to a fluorophore that recognizes the epitope tag on the extracellular domain of the S1P1 receptor. This step is performed at 4°C to prevent internalization.
- **Agonist Stimulation:** The cells are washed to remove unbound antibody and then incubated with various concentrations of the test compound (BMS-986104-P or fingolimod-P) at 37°C for a specified time (e.g., 30-60 minutes) to induce receptor internalization.
- **Cell Detachment:** The cells are washed with cold PBS and detached from the plate using a non-enzymatic cell dissociation solution.
- **Flow Cytometry Analysis:** The fluorescence intensity of the cell population is measured using a flow cytometer. A decrease in mean fluorescence intensity corresponds to the internalization of the receptor from the cell surface.

- Data Analysis: The percentage of receptor internalization is calculated relative to untreated control cells. EC50 values are determined by plotting the percentage of internalization against the logarithm of the agonist concentration.

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